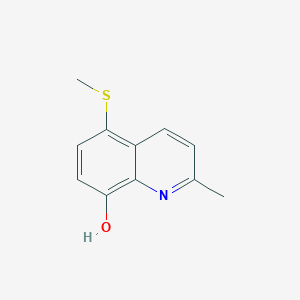

2-Methyl-5-(methylsulfanyl)quinolin-8-ol

Description

2-Methyl-5-(methylsulfanyl)quinolin-8-ol is a quinoline derivative featuring a methyl group at position 2 and a methylsulfanyl group at position 3. The quinoline scaffold is known for its planar aromatic structure, which facilitates π-π interactions and metal chelation. The hydroxyl group at position 8 contributes to acidity (pKa ~8–10), while the methylsulfanyl substituent enhances lipophilicity, influencing solubility and membrane permeability . This compound’s structural features make it relevant in medicinal chemistry, particularly in contexts requiring metal coordination or hydrophobic interactions.

Properties

CAS No. |

73113-04-9 |

|---|---|

Molecular Formula |

C11H11NOS |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-methyl-5-methylsulfanylquinolin-8-ol |

InChI |

InChI=1S/C11H11NOS/c1-7-3-4-8-10(14-2)6-5-9(13)11(8)12-7/h3-6,13H,1-2H3 |

InChI Key |

VHLRUMKNIPTBHG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2C=C1)SC)O |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)SC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Quinolin-8-ol Derivatives

Substituent Effects on Physicochemical Properties

- 5-Methylquinolin-8-ol (CAS 5541-67-3): Structural Difference: Lacks the methylsulfanyl group at position 4. Impact: The methyl group reduces lipophilicity (Log P = 1.82 vs. ~2.5 for the target compound) and molecular weight (159.18 g/mol vs. 205.27 g/mol). This results in higher water solubility (Log S = −2.3 vs. −3.1 for the methylsulfanyl analog) . Biological Relevance: Lower BBB permeability (BBB score: 0.85 vs. 0.93) suggests reduced CNS activity compared to the target compound .

- 5-((4-Chloroindolin-1-yl)sulfonyl)-2-(methylamino)quinolin-8-ol (Compound 10): Structural Difference: Sulfonyl and methylamino groups at positions 5 and 2. Impact: The sulfonyl group increases acidity (pKa ~7.5) and hydrogen-bonding capacity, reducing cell permeability (Papp < 10 × 10⁻⁶ cm/s vs. ~15 × 10⁻⁶ cm/s for the target compound) . Biological Relevance: Demonstrated efficacy against botulinum neurotoxin A, likely due to enhanced polar interactions with enzyme active sites .

- 2-(4-Nitrostyryl)quinolin-8-ol (STQ-NO₂): Structural Difference: Styryl and nitro groups at positions 2 and 3. Impact: The extended conjugation increases planarity, promoting DNA intercalation and metal chelation (e.g., Zn²⁺, log K = 5.2). Biological Relevance: Higher cytotoxicity in cancer cell lines (IC₅₀ = 8 µM vs. >50 µM for the target compound) .

Structural and Crystallographic Comparisons

- 5-{[(2-Hydroxyethyl)sulfanyl]methyl}quinolin-8-ol: Structural Difference: Hydroxyethylsulfanyl group at position 5. Impact: The hydroxyl group enables O–H∙∙∙N/S hydrogen bonding, forming layered crystal structures. In contrast, the target compound’s methylsulfanyl group favors van der Waals interactions, resulting in less dense packing (density = 1.14 g/cm³ vs. 1.29 g/cm³) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Log P | Log S | pKa | BBB Permeability |

|---|---|---|---|---|---|

| 2-Methyl-5-(methylsulfanyl)quinolin-8-ol | 205.27 | 2.5 | −3.1 | 8.9 | 0.93 |

| 5-Methylquinolin-8-ol | 159.18 | 1.82 | −2.3 | 9.2 | 0.85 |

| STQ-NO₂ | 296.30 | 3.1 | −4.2 | 7.8 | 0.78 |

| Quinolin-8-ol | 145.16 | 1.65 | −1.9 | 8.5 | 0.88 |

Data derived from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.